N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a complex organic compound that features a quinazolinone core structure
Properties
Molecular Formula |
C22H15Cl2N3O2S |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H15Cl2N3O2S/c23-17-10-5-13(11-18(17)24)12-25-20(28)14-6-8-15(9-7-14)27-21(29)16-3-1-2-4-19(16)26-22(27)30/h1-11H,12H2,(H,25,28)(H,26,30) |
InChI Key |
YLDKNUXWRCEBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzylamine with 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various nucleophiles.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
- N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-selenylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
Uniqueness
N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and quinazolinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazolinone moiety, which is known for its pharmacological properties. The presence of the dichlorophenyl group enhances its biological activity, making it suitable for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C17H13Cl2N3O2S |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | PHQNSKVYWRTSFI-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit potent anticancer activities. For instance, derivatives similar to this compound have shown significant inhibition against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values in the range of 5.70–8.10 µM have been reported for related compounds .
- HCT116 (Colon Cancer) : Compounds demonstrated IC50 values ranging from 2.90–6.40 µM .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key enzymes such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on histone deacetylase 1 (HDAC1), a target in cancer therapy:
| Compound | HDAC1 Inhibition IC50 | Cell Line Tested |
|---|---|---|
| N-[...] | Superior to MS-275 | Hut78, K562, Hep3B |
This suggests that the compound could be developed further as an HDAC inhibitor with potential antitumor activity .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may function through:
- Enzyme Inhibition : Targeting specific kinases or other enzymes involved in cell signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of quinazoline derivatives:
-
Study on Quinazolinone Derivatives : A series of derivatives exhibited significant cytotoxicity against various human cancer cell lines and showed promising safety profiles .
- Cell Cycle Analysis : Flow cytometry revealed that certain derivatives led to increased apoptosis rates in treated cells compared to controls.
- In Vivo Studies : Some derivatives demonstrated significant antitumor activity in xenograft models, indicating their potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
